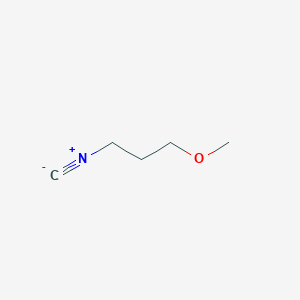
3-Methoxypropyl isocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxypropyl isocyanide, also known as 1-isocyano-2-methoxyethane, is a chemical compound used in laboratory settings and for the synthesis of substances . Its empirical formula is C5H9NO2 and it has a molecular weight of 115.13 .
Synthesis Analysis
The synthesis of isocyanides like 3-Methoxypropyl isocyanide can be achieved through various methods. One such method involves the in-water dehydration of N-formamides under micellar conditions . Another method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile .Molecular Structure Analysis
The molecular structure of 3-Methoxypropyl isocyanide is characterized by the presence of an isocyanide functional group (N=C=O). This group is known for its reactivity and its ability to form diverse, nitrogenous heterocycles .Chemical Reactions Analysis
Isocyanides like 3-Methoxypropyl isocyanide can react with other small molecules such as water, alcohols, and amines. These reactions are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Applications De Recherche Scientifique
Medicinal Chemistry
Isocyanides, including 3-Methoxypropyl isocyanide, have been found to have potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They have been used as unconventional pharmacophores, especially useful as metal coordinating warheads .
Synthesis of Isocyanides
3-Methoxypropyl isocyanide can be synthesized from N-substituted formamides using phosphorus oxychloride in the presence of triethylamine as solvent at 0 °C . This method offers several advantages including increased synthesis speed, relatively mild conditions, and minimal reaction waste .
Multicomponent Reactions
Isocyanides, including 3-Methoxypropyl isocyanide, are known to play an important role in multicomponent reactions . These reactions are efficient and versatile synthetic methods that allow isocyanides to operate as nucleophiles, electrophiles, and even radicals .
Ligands in Coordination Chemistry
Isocyanides have been used in technical applications as ligands in coordination chemistry . Their metal coordinating properties make them particularly useful in this field .
Environmental Remediation
The synthesis of isocyanides, including 3-Methoxypropyl isocyanide, from formamides is significantly more environmentally-friendly than prior methods . This makes them suitable for use in green chemistry .
Biosynthetic Pathways
Isocyanides, including 3-Methoxypropyl isocyanide, are known to occur in various kingdoms of living organisms . The mechanisms that have developed in biosynthetic pathways to allow the formation of isocyanides are crucial questions in biochemistry .
Safety And Hazards
Orientations Futures
Isocyanides, including 3-Methoxypropyl isocyanide, have potential in many areas of drug discovery and are being considered in the design of future drugs . The reactivity of metalated isocyanides is also being explored for the development and deployment of these exceptional nucleophiles in complex bond constructions .
Propriétés
IUPAC Name |
1-isocyano-3-methoxypropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-3-5-7-2/h3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTGKQZNHIWLOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxypropyl isocyanide | |
CAS RN |
42563-58-6 |
Source


|
| Record name | 1-isocyano-3-methoxypropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-[4-(dimethylamino)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B2683070.png)


![3-{[1-(2-Cyclopentylacetyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2683077.png)
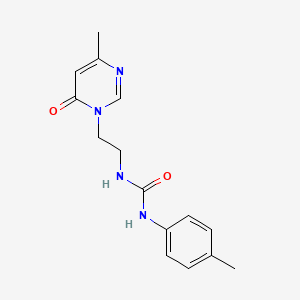
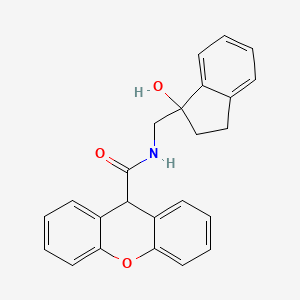


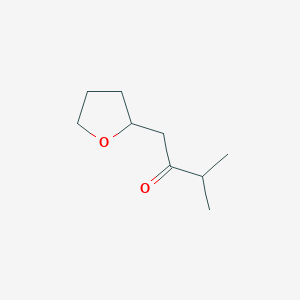
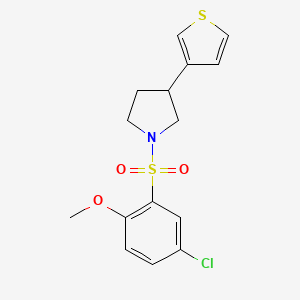
![(4-oxo[1]benzofuro[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2683089.png)
![2-fluoro-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2683091.png)
